molecular formula C19H22N4O2S B2791186 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211292-69-1

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2791186
CAS No.: 1211292-69-1
M. Wt: 370.47
InChI Key: BCSFUMRBOVHEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole features a benzodiazole core linked to a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group. This structural framework is characteristic of sulfonamide derivatives, which are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions.

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-15(2)18(13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFUMRBOVHEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base.

    Sulfonylation: The final step involves the introduction of the 2,5-dimethylphenylsulfonyl group. This can be done by reacting the piperazine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis

The following table compares 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole with structurally related benzodiazole derivatives and other sulfonamide-containing compounds:

Compound Name Core Structure Substituents on Sulfonyl Group Molecular Weight (g/mol)* Potential Biological Activity
This compound 1H-1,3-Benzodiazole 2,5-Dimethylphenyl ~434.5 Antiviral (inferred from analogs)
2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole 1H-1,3-Benzodiazole 4-Ethoxy-3-methylpyridinylmethyl ~405.4 Tsg101 binding, viral budding inhibition
2-[(3,5-Dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole 1H-1,3-Benzodiazole 3,5-Dimethylpyridinylmethyl, 5-methoxy ~434.5 Enhanced solubility, antiviral activity
Esomeprazole Benzimidazole Pyridinylmethylsulfinyl (chiral S-form) ~345.4 Proton pump inhibition (gastric acid suppression)

*Molecular weights are approximate, calculated based on structural formulas.

Key Observations:

Benzodiazole vs. Benzimidazole Core: Unlike esomeprazole (a benzimidazole derivative), the target compound’s benzodiazole core lacks the imidazole ring’s basicity, which is critical for proton pump inhibition.

Methoxy substitutions (e.g., 5-methoxy in analogs) may improve solubility and metabolic stability .

Antiviral Activity : Analogs with pyridinylmethylsulfonyl groups () were explicitly studied for Tsg101 binding and viral budding inhibition. The target compound’s dimethylbenzenesulfonyl group may alter binding kinetics due to steric hindrance or electronic effects.

Comparison with Piperazine-Containing Impurities and Related Compounds

and list piperazine-linked impurities and triazolone derivatives (e.g., Imp. A(EP), compounds f and g). While these share piperazine or sulfonyl groups, their core structures (triazolone, dichlorophenyl-dioxolane) differ significantly from the benzodiazole core of the target compound. Key distinctions include:

  • Pharmacological Targets : Triazolone derivatives (e.g., Imp. A(EP)) are linked to antifungal agents like itraconazole, suggesting activity against cytochrome P450 enzymes or sterol biosynthesis .
  • Synthetic Relevance : The piperazine-sulfonyl motif in impurities () may arise during synthesis of related pharmaceuticals but lacks direct functional overlap with the benzodiazole-based target compound.

Research Implications and Limitations

  • Structural Insights : The target compound’s design combines features of antiviral benzodiazoles () and steric-benzenesulfonyl groups, warranting further studies on its pharmacokinetics and target engagement.
  • Data Gaps: No explicit biological data (e.g., IC₅₀, binding affinities) are available in the provided evidence, necessitating experimental validation of hypothesized activities.

Biological Activity

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole (CAS Number: 1171801-50-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O2S, with a molecular weight of 398.52 g/mol. The structure features a benzodiazole ring and a piperazine moiety, which are known for their roles in various biological activities.

PropertyValue
Molecular FormulaC21H26N4O2S
Molecular Weight398.52 g/mol
CAS Number1171801-50-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. The compound has been shown to exhibit:

  • Antagonistic Activity : It may act as an antagonist at certain receptors, modulating neurotransmitter release.
  • Inhibition of Enzymatic Activity : The sulfonyl group enhances the compound's ability to inhibit enzymes that are crucial in various metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of benzodiazole can induce apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. In vitro studies suggest that it can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness may be due to the disruption of bacterial cell membranes or inhibition of critical metabolic processes.

Case Studies

  • Study on Antitumor Effects : A recent study evaluated the antitumor effects of benzodiazole derivatives, including this compound. Results indicated a dose-dependent reduction in tumor cell viability in vitro, suggesting potential for further development as an anticancer agent.
  • Neuroprotection Research : In a model of neurotoxicity induced by glutamate, treatment with the compound resulted in decreased cell death and improved cell viability. This suggests its potential use in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves coupling a substituted piperazine with a benzodiazole core. Critical steps include sulfonylation of the piperazine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification is achieved via column chromatography, followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 3.2–3.8 ppm indicate piperazine protons .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies protons on the benzodiazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms sulfonyl (C-SO2_2) at ~110–120 ppm.
  • MS : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 415.1) to verify molecular formula (C19_{19}H20_{20}N4_4O2_2S).
    Discrepancies in integration ratios or unexpected peaks may indicate incomplete sulfonylation or impurities .

Q. What are the primary functional groups influencing this compound’s reactivity?

  • Methodological Answer : The sulfonyl group (-SO2_2-) enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The benzodiazole core participates in π-π stacking interactions, relevant for biological target binding. Piperazine’s tertiary nitrogen can act as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Temperature : Sulfonylation reactions require 0–5°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency.
    Yield improvements (e.g., from 60% to 85%) are validated via HPLC purity checks .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration). For example:

  • Kinase inhibition assays : IC50_{50} values vary due to ATP concentration differences. Normalize data using a reference inhibitor (e.g., staurosporine).
  • Cellular uptake : Conflicting cytotoxicity data may reflect differential permeability; quantify intracellular concentrations via LC-MS .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

  • Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:

  • The sulfonyl group binds to hydrophobic pockets in enzymes (e.g., kinases).
  • Piperazine’s conformation (chair vs. boat) affects binding to G-protein-coupled receptors (GPCRs). Validate using site-directed mutagenesis of target residues .

Q. What analytical methods distinguish degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation. Use LC-MS/MS to detect:

  • Degradant 1 : Cleavage of the sulfonamide bond (observed at m/z 215.1).
  • Degradant 2 : Oxidation of benzodiazole (mass shift +16 Da). Quantify using a validated UPLC method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.